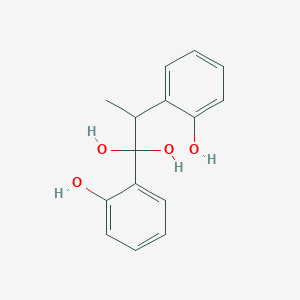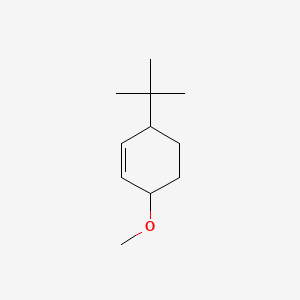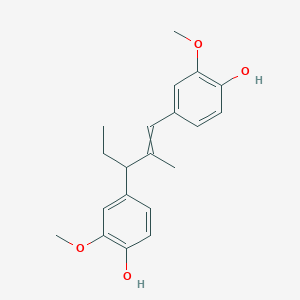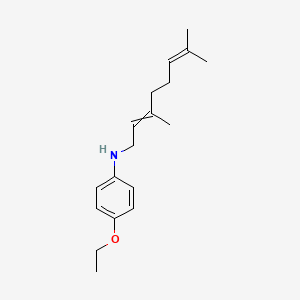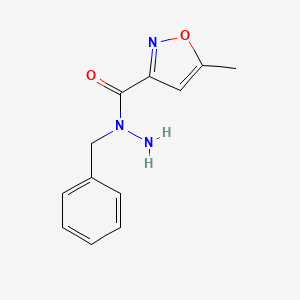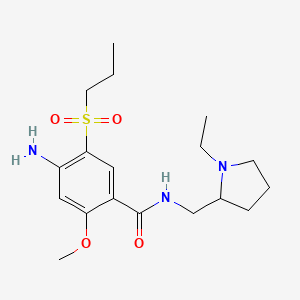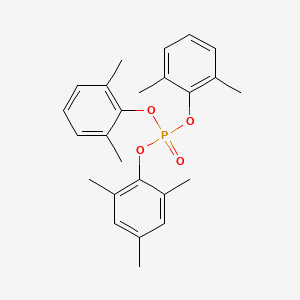![molecular formula C20H19N2O3PS4 B14459746 Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate CAS No. 66559-39-5](/img/structure/B14459746.png)
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanol. This intermediate is then reacted with phosphorus trichloride and acetylene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate undergoes various chemical reactions, including:
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Phosphonate esters or amides
Wissenschaftliche Forschungsanwendungen
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems . These interactions can lead to the disruption of cellular processes, making the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 1,3-Benzothiazol-2-ylmethylamine
Uniqueness
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is unique due to the presence of both the benzothiazole and phosphonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it versatile for multiple applications .
Eigenschaften
CAS-Nummer |
66559-39-5 |
|---|---|
Molekularformel |
C20H19N2O3PS4 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
2-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy-ethenylphosphoryl]oxyethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H19N2O3PS4/c1-2-26(23,24-11-13-27-19-21-15-7-3-5-9-17(15)29-19)25-12-14-28-20-22-16-8-4-6-10-18(16)30-20/h2-10H,1,11-14H2 |
InChI-Schlüssel |
PRXBBODXQDTOSF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=O)(OCCSC1=NC2=CC=CC=C2S1)OCCSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14459667.png)
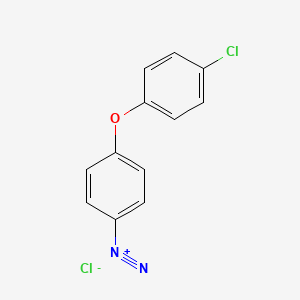
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
